molecular formula C18H29ClN2O3 B15344773 Salicylic acid, p-butylamino-, 1-ethyl-4-piperidyl ester, hydrochloride CAS No. 78308-37-9

Salicylic acid, p-butylamino-, 1-ethyl-4-piperidyl ester, hydrochloride

Cat. No.: B15344773
CAS No.: 78308-37-9
M. Wt: 356.9 g/mol
InChI Key: IUALGGIYJKIRAI-UHFFFAOYSA-N
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Description

Salicylic acid, p-butylamino-, 1-ethyl-4-piperidyl ester, hydrochloride (hereafter referred to by its full systematic name) is an N-substituted amide derivative of salicylic acid. Structurally, it combines a salicylic acid backbone (characterized by a hydroxyl group at the ortho position relative to a carboxylic acid derivative) with a p-butylamino substituent and a 1-ethyl-4-piperidyl ester group, stabilized as a hydrochloride salt. Its absorption spectrum likely peaks near 300 nm, a trait shared with other salicylic acid derivatives, making it suitable for ultraviolet (UV) protection applications .

Properties

CAS No.

78308-37-9

Molecular Formula

C18H29ClN2O3

Molecular Weight

356.9 g/mol

IUPAC Name

(1-ethylpiperidin-4-yl) 4-(butylamino)-2-hydroxybenzoate;hydrochloride

InChI

InChI=1S/C18H28N2O3.ClH/c1-3-5-10-19-14-6-7-16(17(21)13-14)18(22)23-15-8-11-20(4-2)12-9-15;/h6-7,13,15,19,21H,3-5,8-12H2,1-2H3;1H

InChI Key

IUALGGIYJKIRAI-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CC(=C(C=C1)C(=O)OC2CCN(CC2)CC)O.Cl

Origin of Product

United States

Preparation Methods

The synthesis of C 4211 involves the modification of the MOTS-c peptide to enhance its properties. The specific synthetic routes and reaction conditions for C 4211 are proprietary and have not been fully disclosed in public literature. general methods for preparing peptide analogs typically involve solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. Industrial production methods would likely involve scaling up this process under controlled conditions to ensure purity and consistency .

Chemical Reactions Analysis

C 4211 undergoes various chemical reactions, primarily involving its interaction with biological molecules. The compound is designed to enhance insulin receptor activation, which involves phosphorylation reactions. Common reagents and conditions used in these reactions include insulin and other signaling molecules that facilitate the phosphorylation process. The major products formed from these reactions are phosphorylated insulin receptors and downstream signaling molecules .

Scientific Research Applications

C 4211 has been extensively studied for its potential applications in treating metabolic diseases. In preclinical models, it has shown significant impacts on NASH and obesity by reducing key biomarkers of liver damage and improving glucose homeostasis. Clinical studies have demonstrated that C 4211 can significantly reduce alanine aminotransferase and aspartate aminotransferase levels, which are key biomarkers of liver damage. Additionally, it has shown a trend towards lower body weight and improved insulin sensitivity .

Mechanism of Action

The mechanism of action of C 4211 involves the potentiation of insulin effects on fatty acid metabolism and glucose homeostasis. This is achieved by extending the duration of insulin receptor activation without altering the magnitude of the response. C 4211 enhances insulin-mediated phosphorylation of insulin receptor, insulin receptor substrate-1, and Akt, which are critical components of the insulin signaling pathway. This results in improved regulation of glucose levels and fatty acid metabolism .

Comparison with Similar Compounds

Key Observations :

  • The hydrochloride salt and piperidyl ester in the target compound enhance solubility and stability compared to methyl salicylate, which lacks such groups .

Fluorescence and Photochemical Behavior

Salicylic acid derivatives with extended conjugation (e.g., coumarin, ferulic acid) exhibit broad fluorescence emission peaks due to π-electron delocalization . In contrast, methyl salicylate lacks significant fluorescence due to its minimal conjugation .

Antioxidant and Photostabilizing Efficacy

N-substituted amide derivatives of salicylic acid demonstrate superior antioxidant activity compared to natural antioxidants (e.g., α-tocopherol) and synthetic stabilizers like butylated hydroxytoluene (BHT) . Methyl salicylate, while photostable, lacks intrinsic antioxidant properties, limiting its utility to UV shielding .

Photodegradation Kinetics

Salicylic acid derivatives undergo photodegradation via decarboxylation or hydroxylation, with rates influenced by substituents. For example, 4-sulfosalicylic acid degrades rapidly under UV due to sulfonate group reactivity . The target compound’s piperidyl ester and hydrochloride salt are expected to reduce photodegradation susceptibility by stabilizing the excited-state molecule, though experimental data are pending .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing Salicylic acid, p-butylamino-, 1-ethyl-4-piperidyl ester, hydrochloride?

  • Methodology : The synthesis involves coupling salicylic acid derivatives with amino and piperidine moieties. A carbodiimide-based coupling agent (e.g., EDCI) is typically used to activate the carboxylic acid group of salicylic acid for esterification with the 1-ethyl-4-piperidinol component. Diisopropylethylamine (DIPEA) is employed to neutralize HCl byproducts during the reaction . Post-synthesis, purification via column chromatography or recrystallization is critical to isolate the hydrochloride salt form.
  • Key Considerations : Steric hindrance from the piperidine group may require optimized reaction temperatures (e.g., 100–150°C) and extended reaction times .

Q. Which analytical techniques are suitable for confirming the ester bond and hydrochloride salt formation?

  • Methodology :

  • FTIR : Confirm ester formation (C=O stretch at ~1730 cm⁻¹) and hydrochloride salt (N–H stretches at 2500–3000 cm⁻¹) .
  • HPLC : Use reverse-phase chromatography with UV detection (λ = 210–280 nm) to assess purity and identify impurities (e.g., unreacted starting materials) .
  • NMR : ¹H/¹³C NMR can resolve the piperidyl and ethyl substituents, with characteristic shifts for the ester carbonyl (~170 ppm in ¹³C) and aromatic protons .

Q. How does the p-butylamino group influence the compound’s solubility and stability?

  • Methodology : The p-butylamino group enhances lipophilicity, improving membrane permeability but reducing aqueous solubility. Stability under physiological pH (e.g., 7.4) can be assessed via accelerated degradation studies using buffered solutions. Hydrolysis of the ester bond in basic conditions (pH > 9) may require protective formulation strategies .

Advanced Research Questions

Q. How can researchers optimize reaction yields when steric hindrance from the piperidine moiety limits coupling efficiency?

  • Methodology :

  • Catalyst Selection : Palladium-based catalysts or microwave-assisted synthesis may enhance reaction kinetics under steric constraints .
  • Protecting Groups : Temporarily protect the piperidine nitrogen with tert-butyloxycarbonyl (Boc) to reduce steric effects during esterification, followed by deprotection with HCl .
  • Kinetic Analysis : Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps and adjust reagent stoichiometry .

Q. What in vitro models are appropriate for evaluating the biological activity of this salicylic acid derivative?

  • Methodology :

  • Keratinocyte Assays : Use psoriasis-surrogate keratinocyte models to assess anti-inflammatory activity. Gene expression profiling (e.g., DNA microarrays) can identify downstream targets (e.g., COX-2 inhibition) .
  • Permeability Studies : Employ Caco-2 cell monolayers to quantify intestinal absorption, leveraging the compound’s lipophilicity .
  • Statistical Validation : Use paired t-tests for biological replicates and Benjamini–Hochberg correction for genomic data to control false discovery rates .

Q. How can researchers resolve contradictions in stability data under varying pH conditions?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to acidic (pH 1–3), neutral (pH 7.4), and basic (pH 10–12) conditions, followed by HPLC-UV/MS to identify degradation products (e.g., free salicylic acid or piperidine derivatives) .
  • Mechanistic Modeling : Apply Arrhenius kinetics to predict shelf-life at different storage temperatures and validate with experimental data .
  • Counterion Effects : Compare hydrochloride salt stability with other salt forms (e.g., mesylate) to isolate pH-dependent degradation pathways .

Q. What strategies are recommended for validating an RP-HPLC method to quantify trace impurities in this compound?

  • Methodology :

  • Column Selection : Use Chromolith® monolithic silica columns for high-resolution separation of structurally similar impurities (e.g., unreacted intermediates) .
  • Validation Parameters : Assess linearity (R² > 0.999), precision (%RSD < 2%), and limit of detection (LOD < 0.1%) per ICH guidelines. Spike recovery experiments with known impurities (e.g., p-butylamino salicylic acid) ensure accuracy .
  • Mobile Phase Optimization : Adjust acetonitrile:buffer ratios to resolve polar impurities (e.g., hydrolyzed esters) .

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